Cas no 1678539-02-0 (2-(difluoromethoxy)pyridin-4-ylboronic acid)

2-(difluoromethoxy)pyridin-4-ylboronic acid structure
1678539-02-0 structure
Product name:2-(difluoromethoxy)pyridin-4-ylboronic acid
CAS No:1678539-02-0
MF:C6H6BF2NO3
MW:188.924548625946
MDL:MFCD18261895
CID:4815632
PubChem ID:119081535

2-(difluoromethoxy)pyridin-4-ylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-(Difluoromethoxy)pyridin-4-yl)boronic acid
    • SY273603
    • 2-(Difluoromethoxy)pyridine-4-boronic Acid
    • 2-(difluoromethoxy)pyridin-4-ylboronic acid
    • DB-415749
    • 1678539-02-0
    • [2-(difluoromethoxy)pyridin-4-yl]boronic acid
    • (2-(Difluoromethoxy)pyridin-4-yl)boronicacid
    • D76712
    • MFCD18261895
    • CS-0107230
    • YWYAZZQOOGAGAE-UHFFFAOYSA-N
    • EN300-197220
    • B-[2-(Difluoromethoxy)-4-pyridinyl]boronic acid
    • MDL: MFCD18261895
    • Inchi: 1S/C6H6BF2NO3/c8-6(9)13-5-3-4(7(11)12)1-2-10-5/h1-3,6,11-12H
    • InChI Key: YWYAZZQOOGAGAE-UHFFFAOYSA-N
    • SMILES: FC(OC1C=C(B(O)O)C=CN=1)F

Computed Properties

  • Exact Mass: 189.0408795g/mol
  • Monoisotopic Mass: 189.0408795g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.6

2-(difluoromethoxy)pyridin-4-ylboronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1177870-250mg
(2-(Difluoromethoxy)pyridin-4-yl)boronic acid
1678539-02-0 98%
250mg
¥1618 2023-04-15
Enamine
EN300-197220-1.0g
[2-(difluoromethoxy)pyridin-4-yl]boronic acid
1678539-02-0
1g
$714.0 2023-05-23
Chemenu
CM211006-1g
(2-(Difluoromethoxy)pyridin-4-yl)boronic acid
1678539-02-0 97%
1g
$1092 2022-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1177870-100mg
(2-(Difluoromethoxy)pyridin-4-yl)boronic acid
1678539-02-0 98%
100mg
¥746 2023-04-15
Enamine
EN300-197220-0.5g
[2-(difluoromethoxy)pyridin-4-yl]boronic acid
1678539-02-0
0.5g
$438.0 2023-09-16
Enamine
EN300-197220-5g
[2-(difluoromethoxy)pyridin-4-yl]boronic acid
1678539-02-0
5g
$1322.0 2023-09-16
1PlusChem
1P00ARLO-250mg
2-(difluoroMethoxy)pyridin-4-ylboronic acid
1678539-02-0 97%
250mg
$140.00 2024-06-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X196444A-250mg
2-(difluoromethoxy)pyridin-4-ylboronic acid
1678539-02-0 0.97
250mg
¥1101.6 2024-07-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X196444A-1g
2-(difluoromethoxy)pyridin-4-ylboronic acid
1678539-02-0 0.97
1g
¥4401.0 2024-07-24
abcr
AB589004-1g
(2-(Difluoromethoxy)pyridin-4-yl)boronic acid; .
1678539-02-0
1g
€742.00 2024-07-24

Additional information on 2-(difluoromethoxy)pyridin-4-ylboronic acid

Introduction to 2-(difluoromethoxy)pyridin-4-ylboronic acid (CAS No. 1678539-02-0)

2-(difluoromethoxy)pyridin-4-ylboronic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1678539-02-0, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of boronic acids, which are widely recognized for their utility as key intermediates in Suzuki-Miyaura cross-coupling reactions—a cornerstone method in modern organic synthesis. The presence of both a difluoromethoxy substituent and a pyridine ring in its molecular structure endows it with unique electronic and steric properties, making it a valuable building block for the development of novel bioactive molecules.

The pyridin-4-yl moiety, positioned at the 4-position of the pyridine ring, contributes to the compound's overall lipophilicity and interacts favorably with various biological targets. This feature is particularly advantageous in medicinal chemistry, where optimizing bioavailability and target affinity is critical. Additionally, the difluoromethoxy group introduces electron-withdrawing effects and modulates the reactivity of the boronic acid functionality, allowing for fine-tuned control during synthetic transformations. Such structural attributes have made this compound a focal point in recent research efforts aimed at discovering innovative therapeutic agents.

In recent years, the pharmaceutical industry has witnessed a surge in interest toward boronic acid derivatives due to their broad spectrum of biological activities. Boronic acids are not only pivotal in drug discovery but also play a crucial role in diagnostic imaging and materials science. The 2-(difluoromethoxy)pyridin-4-ylboronic acid derivative has been explored as a precursor in the synthesis of small-molecule inhibitors targeting various diseases, including cancer and inflammatory disorders. Its ability to participate in efficient cross-coupling reactions enables the construction of complex molecular architectures with high precision, facilitating the rapid assembly of pharmacophores with enhanced binding affinity.

One of the most compelling aspects of this compound is its versatility in synthetic applications. The boronic acid group serves as an effective handle for palladium-catalyzed coupling reactions, allowing chemists to link it with aryl halides or other boronic acids to generate diverse heterocyclic compounds. This flexibility has been leveraged in the development of novel agrochemicals and advanced materials, where precise molecular design is essential for achieving desired properties. Furthermore, the electronic characteristics of the difluoromethoxy group have been exploited to modulate photophysical properties, making this compound a candidate for optoelectronic applications.

Recent studies have highlighted the potential of 2-(difluoromethoxy)pyridin-4-ylboronic acid in medicinal chemistry through its incorporation into drug candidates exhibiting promising preclinical profiles. For instance, derivatives of this compound have been investigated as inhibitors of kinases and other enzyme targets implicated in metabolic diseases. The pyridine scaffold is particularly well-suited for interactions with protein pockets due to its aromaticity and hydrogen bonding capabilities, while the difluoromethoxy group enhances metabolic stability and reduces off-target effects. These findings underscore the importance of this intermediate in accelerating drug discovery pipelines.

The synthetic utility of this compound has also been demonstrated in flow chemistry systems, where its compatibility with continuous-flow reactors enables scalable production under controlled conditions. This approach not only improves efficiency but also enhances reproducibility, critical factors for industrial applications. Moreover, green chemistry principles have been integrated into processes involving 2-(difluoromethoxy)pyridin-4-ylboronic acid, minimizing waste generation and utilizing sustainable solvents. Such innovations align with global efforts to promote environmentally responsible chemical synthesis.

From a materials science perspective, organoboron compounds like this one have been explored for their potential use in organic electronics and catalysis. The ability to functionalize boron-containing precursors allows for the creation of polymers and thin films with tailored electronic properties. Researchers have utilized derivatives of 2-(difluoromethoxy)pyridin-4-ylboronic acid to develop light-emitting diodes (LEDs) and photovoltaic devices, leveraging their electron-deficient nature to optimize charge transport mechanisms. These applications showcase the broad utility of boronic acids beyond traditional pharmaceutical contexts.

The future prospects for 2-(difluoromethoxy)pyridin-4-ylboronic acid are promising, with ongoing research focusing on expanding its applications in drug discovery and advanced materials. Innovations such as biocatalytic methods for boronic acid synthesis and novel cross-coupling protocols are expected to further enhance its accessibility and utility. As computational chemistry advances, virtual screening approaches will likely identify new opportunities for incorporating this intermediate into high-value molecular frameworks.

In conclusion,2-(difluoromethoxy)pyridin-4-ylboronic acid (CAS No. 1678539-02-0) represents a versatile and highly functional compound with significant implications across multiple scientific disciplines. Its unique structural features enable diverse synthetic applications while offering potential benefits in therapeutic development and materials engineering. As research continues to uncover new methodologies and applications, this compound is poised to remain a cornerstone of innovation in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:1678539-02-0)2-(difluoromethoxy)pyridin-4-ylboronic acid
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Purity:99%/99%/99%
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Price ($):157/422/1475